BMS-986034

説明

特性

CAS番号 |

1492631-88-5 |

|---|---|

分子式 |

C24H24Cl2N6O4 |

分子量 |

531.39 |

IUPAC名 |

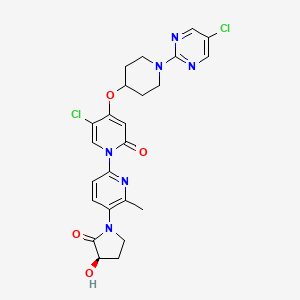

5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-[5-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]-6-methylpyridin-2-yl]pyridin-2-one |

InChI |

InChI=1S/C24H24Cl2N6O4/c1-14-18(31-9-6-19(33)23(31)35)2-3-21(29-14)32-13-17(26)20(10-22(32)34)36-16-4-7-30(8-5-16)24-27-11-15(25)12-28-24/h2-3,10-13,16,19,33H,4-9H2,1H3/t19-/m1/s1 |

InChIキー |

ZDNJKGWFPVYMHU-LJQANCHMSA-N |

SMILES |

CC1=C(C=CC(=N1)N2C=C(C(=CC2=O)OC3CCN(CC3)C4=NC=C(C=N4)Cl)Cl)N5CCC(C5=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BMS-986034; BMS 986034; BMS986034; |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Allosteric Inhibition of TYK2: A Technical Guide to the Mechanism of Action of BMS-986034 and Related Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Compound Identification: Publicly available information regarding BMS-986034 presents conflicting mechanisms of action. While some commercial suppliers list it as a GPR119 agonist, the broader scientific context and publications from Bristol Myers Squibb on compounds with similar numerical designations overwhelmingly point towards a novel class of Tyrosine Kinase 2 (TYK2) inhibitors. This guide will focus on the well-documented mechanism of allosteric TYK2 inhibition, exemplified by the structurally related and clinically approved compound Deucravacitinib (BMS-986165), which is likely the intended subject of interest for researchers in immunology and drug discovery.

Core Mechanism: Allosteric Inhibition of TYK2 via the Pseudokinase (JH2) Domain

This compound and its analogues represent a first-in-class series of oral, selective, allosteric inhibitors of TYK2, a member of the Janus kinase (JAK) family. Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site within the catalytic kinase domain (JH1), these compounds uniquely bind to the regulatory pseudokinase domain (JH2).[1][2][3][4][5][6] This allosteric mechanism of action is the cornerstone of their high selectivity and differentiated safety profile.

The binding of the inhibitor to the JH2 domain stabilizes an inactive conformation of TYK2. This stabilization prevents the conformational changes required for the activation of the adjacent JH1 catalytic domain, thereby blocking downstream signaling.[1][7] This mode of inhibition confers exceptional selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects associated with broader JAK inhibition.[2][8]

Quantitative Data: Binding Affinity and Cellular Potency

The following tables summarize the quantitative data for Deucravacitinib (BMS-986165), a key example of this class of TYK2 inhibitors.

Table 1: Binding Affinity and Inhibitory Potency of Deucravacitinib (BMS-986165)

| Parameter | Value | Description |

| Ki (TYK2 JH2 Domain) | 0.02 nM | Dissociation constant for binding to the TYK2 pseudokinase domain.[2][3][4] |

| IC50 (TYK2 JH2 Domain) | 1.0 nM | Concentration for 50% inhibition of binding to the TYK2 pseudokinase domain.[1][9] |

| IC50 (TYK2 JH2 Domain) | 0.2 nM | Concentration for 50% inhibition of TYK2.[3] |

| IC50 (IL-23 Signaling) | 2-14 nM | Concentration for 50% inhibition of IL-23-driven cellular signaling.[4] |

| IC50 (IFNα Signaling) | 2-14 nM | Concentration for 50% inhibition of Type I Interferon-driven cellular signaling.[4] |

Table 2: Selectivity of Deucravacitinib (BMS-986165) Across the JAK Family

| Kinase | Domain | Selectivity Fold (vs. TYK2) |

| JAK1 | JH1 (Catalytic) | >1000 |

| JAK2 | JH1 (Catalytic) | >1000 |

| JAK3 | JH1 (Catalytic) | >1000 |

Signaling Pathways and Downstream Effects

TYK2 is a crucial intracellular kinase that mediates the signaling of key cytokines involved in inflammation and autoimmunity, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFN-α/β).[10] By inhibiting TYK2, this compound and related compounds effectively block these pro-inflammatory signaling cascades.

Upon cytokine binding to their respective receptors, TYK2, in conjunction with another JAK family member (often JAK2), becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[11] These phosphorylated STATs then translocate to the nucleus and regulate the transcription of target genes involved in immune cell differentiation and activation.

The primary downstream consequence of TYK2 inhibition by this class of molecules is the suppression of the IL-23/Th17 axis. Specifically, the inhibition of TYK2 blocks IL-23-induced phosphorylation of STAT3.[12][13][14][15] This, in turn, reduces the production of pro-inflammatory cytokines such as IL-17A and IL-17F by Th17 cells, which are key drivers of pathogenesis in diseases like psoriasis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Deucravacitinib (BMS-986165) | TYK2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]

- 5. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. skin.dermsquared.com [skin.dermsquared.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]

- 11. Reactome | STAT3, STAT4 are phosphorylated by p-JAK2, p-TYK2 in IL23:IL23 receptor [reactome.org]

- 12. IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI Insight - IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]

- 14. Identification of Canonical Tyrosine-dependent and Non-canonical Tyrosine-independent STAT3 Activation Sites in the Intracellular Domain of the Interleukin 23 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IL-23 signaling regulation of pro-inflammatory T-cell migration uncovered by phosphoproteomics | PLOS Biology [journals.plos.org]

In-Depth Technical Guide: BMS-986034, a Potent GPR119 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the G protein-coupled receptor 119 (GPR119) agonist, BMS-986034. The document outlines its mechanism of action, supported by quantitative in vitro data, and details the experimental protocols for key assays. Visual diagrams are included to illustrate the signaling pathways and experimental workflows.

Core Concepts: GPR119 Agonism

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and obesity. Primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to a dual mechanism for improving glucose homeostasis. Agonism of GPR119 stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from the gut, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells. This glucose-dependent action minimizes the risk of hypoglycemia, a significant side effect of some anti-diabetic therapies.

Quantitative Data Summary

This compound is a potent agonist of the GPR119 receptor. The following table summarizes the in vitro activity of a closely related benzothiazole analog from the same patent series as this compound, as detailed in patent WO 2011140160 and presented at the 244th ACS National Meeting. This data is representative of the potency of this chemical series.

| Assay Type | Parameter | Value (nM) | Cell Line/System |

| In Vitro Agonist Activity | |||

| cAMP Accumulation | EC50 | 4 | HEK293 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods for evaluating GPR119 agonists.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cyclic adenosine monophosphate (cAMP) following GPR119 activation.

Materials:

-

HEK293 cells stably expressing human GPR119

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound

-

Forskolin (positive control)

-

DMSO (vehicle)

-

cAMP detection kit (e.g., HTRF, LANCE, or similar)

-

384-well white opaque microplates

Procedure:

-

Cell Culture: Culture HEK293-hGPR119 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Harvest cells and seed them into 384-well plates at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%. Prepare a positive control (e.g., 10 µM forskolin) and a vehicle control (assay buffer with DMSO).

-

Assay:

-

Aspirate the culture medium from the wells.

-

Add 20 µL of the appropriate compound dilution, positive control, or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Detection: Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: The amount of cAMP is typically measured using a plate reader. The data is then normalized to the vehicle control and plotted against the compound concentration to determine the EC50 value using a four-parameter logistic fit.

GLP-1 Secretion Assay

This assay measures the amount of GLP-1 secreted from an enteroendocrine cell line in response to a GPR119 agonist.

Materials:

-

GLUTag or NCI-H716 cells (murine and human enteroendocrine L-cell lines, respectively)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

Assay buffer (e.g., Krebs-Ringer Bicarbonate buffer supplemented with 0.1% BSA)

-

This compound

-

DPP-IV inhibitor (to prevent GLP-1 degradation)

-

Glucose

-

GLP-1 ELISA kit

-

24-well cell culture plates

Procedure:

-

Cell Culture: Culture GLUTag or NCI-H716 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells into 24-well plates and grow to 80-90% confluency.

-

Assay:

-

Wash the cells twice with assay buffer.

-

Pre-incubate the cells in assay buffer for 1-2 hours at 37°C.

-

Replace the buffer with fresh assay buffer containing a DPP-IV inhibitor, varying concentrations of this compound, and a fixed concentration of glucose (e.g., 10 mM).

-

Incubate for 2 hours at 37°C.

-

-

Sample Collection: Collect the supernatant from each well.

-

GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the GLP-1 secretion to the vehicle control and plot against the compound concentration to determine the dose-response relationship.

Visualizations

The following diagrams illustrate the GPR119 signaling pathway and a typical experimental workflow for a cAMP assay.

Caption: GPR119 signaling cascade upon activation by this compound.

Caption: Experimental workflow for the in vitro cAMP accumulation assay.

Unveiling BMS-986034: A Technical Guide to a GPR119 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986034 (CAS Number: 1492631-88-5) is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its specific expression in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), offering a dual mechanism for improving glucose homeostasis. This technical guide provides a comprehensive overview of the core scientific principles related to this compound, including its mechanism of action, representative quantitative data for GPR119 agonists, and detailed experimental protocols for its characterization.

Core Compound Information

| Property | Value |

| CAS Number | 1492631-88-5[1] |

| Synonyms | (R)-5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(5-(3-hydroxy-2-oxopyrrolidin-1-yl)-6-methylpyridin-2-yl)pyridin-2(1H)-one |

| Molecular Formula | C₂₄H₂₄Cl₂N₆O₄[1] |

| Molecular Weight | 531.39 g/mol [1] |

| Appearance | White to beige powder[1] |

| Solubility | Soluble in DMSO (5 mg/mL, with warming)[1] |

Mechanism of Action: The GPR119 Signaling Pathway

This compound functions as an agonist at the GPR119 receptor. Upon binding, it initiates a signaling cascade that leads to the modulation of glucose metabolism. The primary signaling pathway involves the coupling of GPR119 to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP has two main downstream effects:

-

In Pancreatic β-cells: Increased cAMP levels promote glucose-dependent insulin secretion.

-

In Intestinal L-cells: Elevated cAMP stimulates the secretion of GLP-1, an incretin hormone that further enhances insulin release from pancreatic β-cells.

This dual action makes GPR119 agonists like this compound attractive candidates for the treatment of type 2 diabetes.

Quantitative Data: Potency of Representative GPR119 Agonists

| Compound | Assay Type | Cell Line | Parameter | Value (nM) |

| AR231453 | cAMP Accumulation | HEK293 (human GPR119) | EC₅₀ | 4.7 |

| MBX-2982 | cAMP Accumulation | CHO (human GPR119) | EC₅₀ | 15 |

| GSK1292263 | cAMP Accumulation | HEK293 (human GPR119) | EC₅₀ | 32 |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize GPR119 agonists like this compound.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.

Materials:

-

HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound

-

Forskolin (positive control)

-

DMSO (vehicle control)

-

cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based)

-

384-well white opaque microplates

Procedure:

-

Cell Culture: Culture HEK293-hGPR119 cells to 80-90% confluency.

-

Cell Plating: Harvest cells and seed them into 384-well plates at a density of 5,000-10,000 cells per well. Incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of forskolin and DMSO.

-

Compound Addition: Remove the culture medium from the wells and add the prepared compound solutions.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.

-

Signal Measurement: Read the plate on a suitable plate reader.

-

Data Analysis: Generate a dose-response curve by plotting the signal against the log of the compound concentration to determine the EC₅₀ value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a GPR119 agonist to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

Materials:

-

INS-1 or MIN6 pancreatic β-cell lines, or isolated primary islets

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

-

Low glucose KRBB (e.g., 2.8 mM glucose)

-

High glucose KRBB (e.g., 16.7 mM glucose)

-

This compound

-

Insulin ELISA kit

Procedure:

-

Cell Culture: Culture cells or islets to the appropriate density.

-

Pre-incubation: Wash the cells with KRBB and pre-incubate in low glucose KRBB for 1-2 hours to allow insulin secretion to return to basal levels.

-

Treatment: Remove the pre-incubation buffer and add fresh low or high glucose KRBB containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate for 1-2 hours at 37°C.

-

Supernatant Collection: Collect the supernatant from each well.

-

Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.

-

Data Analysis: Plot the insulin concentration against the compound concentration for both low and high glucose conditions to determine the glucose-dependent effect.

GLP-1 Secretion Assay

This assay assesses the ability of a GPR119 agonist to stimulate the release of GLP-1 from enteroendocrine L-cells.

Materials:

-

NCI-H716 or GLUTag enteroendocrine cell lines

-

Assay buffer (e.g., DMEM)

-

This compound

-

GLP-1 ELISA kit

Procedure:

-

Cell Culture: Culture cells to confluency in appropriate multi-well plates.

-

Washing: Wash the cells with assay buffer.

-

Treatment: Add fresh assay buffer containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate for 2 hours at 37°C.

-

Supernatant Collection: Collect the supernatant from each well.

-

GLP-1 Measurement: Measure the active GLP-1 concentration in the supernatants using a specific ELISA kit.

-

Data Analysis: Generate a dose-response curve to determine the EC₅₀ for GLP-1 secretion.

Conclusion

This compound is a GPR119 agonist with potential applications in the treatment of type 2 diabetes. Its mechanism of action, centered on the GPR119-cAMP signaling pathway, leads to enhanced glucose-dependent insulin secretion and GLP-1 release. While specific quantitative data for this compound remains proprietary, the provided experimental protocols offer a robust framework for its in vitro characterization, enabling researchers to further investigate its therapeutic potential. The continued exploration of GPR119 agonists like this compound is a promising avenue in the development of novel anti-diabetic therapies.

References

An In-depth Technical Guide to BMS-986034: A Potent GPR119 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986034 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. Activation of GPR119 stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells. This dual mechanism of action makes GPR119 agonists like this compound attractive candidates for novel anti-diabetic therapies. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical structure and properties are summarized below.

Chemical Structure:

(R)-5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(5-(3-hydroxy-2-oxopyrrolidin-1-yl)-6-methylpyridin-2-yl)pyridin-2(1H)-one

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₄Cl₂N₆O₄ |

| Molecular Weight | 531.39 g/mol |

| CAS Number | 1492631-88-5 |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO |

| SMILES | ClC(C(OC1CCN(C2=NC=C(Cl)C=N2)CC1)=C3)=CN(C4=NC(C)=C(N5C(--INVALID-LINK--CC5)=O)C=C4)C3=O |

| IUPAC Name | (R)-5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(5-(3-hydroxy-2-oxopyrrolidin-1-yl)-6-methylpyridin-2-yl)pyridin-2(1H)-one |

Pharmacological Properties

This compound is a potent agonist of the GPR119 receptor. Research from Bristol-Myers Squibb on a series of benzothiazole GPR119 agonists, which likely includes or is structurally related to this compound, has demonstrated significant in vitro potency.[1]

Table 2: Pharmacological Activity of a BMS GPR119 Agonist

| Parameter | Value | Description |

| EC₅₀ | 4 nM | The concentration of the agonist that gives half-maximal response in an in vitro assay. |

| Intrinsic Activity (IA) | 1.0 | A measure of the maximal effect of the agonist compared to a reference full agonist. |

GPR119 Signaling Pathway

GPR119 is a Gαs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade plays a crucial role in its physiological effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize GPR119 agonists like this compound.

In Vitro cAMP Accumulation Assay

This assay is fundamental for determining the potency (EC₅₀) of a GPR119 agonist.

Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to this compound in cells expressing the human GPR119 receptor.

Materials:

-

HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

-

This compound

-

Forskolin (positive control)

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

-

cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen)

-

384-well white opaque microplates

Procedure:

-

Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing IBMX (e.g., 500 µM). Also prepare solutions of vehicle (DMSO) and a positive control (e.g., 10 µM forskolin).

-

Cell Stimulation: Remove the culture medium from the cells and add the assay buffer containing the different concentrations of this compound, vehicle, or forskolin.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

References

In Vitro Metabolic Stability of GPR119 Agonists: A Technical Overview

Disclaimer: Publicly available information regarding the specific in vitro metabolic stability of BMS-986034 is limited. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation relevant to assessing the metabolic stability of GPR119 agonists, using established methodologies in the field of drug metabolism and pharmacokinetics. The quantitative data presented herein is representative and for illustrative purposes.

Introduction to GPR119 and the Importance of Metabolic Stability

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. As a class A G protein-coupled receptor, GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to the glucose-dependent secretion of insulin and glucagon-like peptide-1 (GLP-1), respectively, making GPR119 agonists a compelling class of molecules for drug development.

The metabolic stability of a drug candidate, such as a GPR119 agonist, is a critical parameter assessed during preclinical development. It describes the susceptibility of the compound to biotransformation by drug-metabolizing enzymes, primarily in the liver. A compound with high metabolic stability is likely to have a longer half-life and greater oral bioavailability, while a compound that is rapidly metabolized may be cleared from the body too quickly to exert its therapeutic effect. Therefore, in vitro metabolic stability assays are essential for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade that results in the release of insulin from pancreatic β-cells and GLP-1 from intestinal L-cells. A simplified representation of this pathway is provided below.

Experimental Protocol for In Vitro Metabolic Stability Assessment in Human Liver Microsomes

The following protocol describes a typical experiment to determine the metabolic stability of a GPR119 agonist in human liver microsomes (HLMs). HLMs are subcellular fractions of the liver that are enriched in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

-

Test compound (e.g., a GPR119 agonist)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

-

Acetonitrile containing an internal standard (for quenching the reaction and sample analysis)

-

96-well plates

-

Incubator

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow:

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

-

Thaw the pooled human liver microsomes on ice.

-

Prepare the NADPH regenerating system and phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

To initiate the metabolic reaction, add the test compound to the wells at a final concentration (e.g., 1 µM).

-

Immediately add the NADPH regenerating system to start the reaction (this is the 0-minute time point for the NADPH-fortified samples). For negative controls, add buffer instead of the NADPH system.

-

-

Time Course Sampling:

-

Incubate the plate at 37°C with shaking.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

-

Sample Processing and Analysis:

-

Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

-

-

Data Analysis:

-

Determine the percentage of the test compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percent remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

-

Representative Data and Interpretation

The following table presents hypothetical in vitro metabolic stability data for a GPR119 agonist in human liver microsomes.

| Parameter | Value | Interpretation |

| Test Compound | GPR119 Agonist (Hypothetical) | |

| Incubation Conditions | ||

| Microsome Source | Pooled Human Liver | |

| Protein Concentration | 0.5 mg/mL | |

| Compound Concentration | 1 µM | |

| Results | ||

| In Vitro Half-life (t1/2) | 45 minutes | Moderate Stability |

| Intrinsic Clearance (CLint) | 30.8 µL/min/mg protein | Moderate Clearance |

| Controls | ||

| Verapamil t1/2 | < 10 minutes | High Clearance (Validates enzyme activity) |

| Warfarin t1/2 | > 60 minutes | Low Clearance (Validates assay integrity) |

Interpretation:

-

Half-life (t1/2): A longer half-life indicates greater metabolic stability. In this hypothetical example, a half-life of 45 minutes suggests that the compound is moderately stable in human liver microsomes.

-

Intrinsic Clearance (CLint): This value represents the intrinsic ability of the liver enzymes to metabolize the drug. The calculated CLint of 30.8 µL/min/mg protein would be classified as moderate. This value can be used in in vitro-in vivo extrapolation (IVIVE) models to predict the hepatic clearance in humans.

Conclusion

The assessment of in vitro metabolic stability is a cornerstone of modern drug discovery and development. For a novel therapeutic agent like a GPR119 agonist, understanding its metabolic fate is crucial for predicting its pharmacokinetic behavior in humans. The experimental protocols and data analysis methods described in this guide provide a robust framework for evaluating the metabolic stability of such compounds. While specific data for this compound is not publicly available, the principles and methodologies outlined here are universally applicable to the characterization of new chemical entities targeting GPR119 and other novel therapeutic targets. This information enables researchers and drug development professionals to make informed decisions to advance the most promising candidates toward clinical evaluation.

The Journey of a Novel CETP Inhibitor: A Technical Guide to the Discovery and Synthesis of BMS-986034 (Obicetrapib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986034, more commonly known as obicetrapib, is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP). Initially developed by Amgen under the designation AMG-899, it was later licensed to NewAmsterdam Pharma for further development.[1] Obicetrapib is under investigation for the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood, which is a major risk factor for cardiovascular disease.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Rationale

The discovery of obicetrapib is rooted in the "HDL hypothesis," which posits that raising high-density lipoprotein cholesterol (HDL-C) levels could reduce the risk of atherosclerotic cardiovascular disease. CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like LDL and VLDL), thereby lowering HDL-C levels.[3][4] Inhibition of CETP is therefore a promising therapeutic strategy to increase HDL-C and potentially reduce cardiovascular risk. While earlier CETP inhibitors faced challenges in clinical trials, obicetrapib was designed to have a more favorable safety and efficacy profile.[4]

Chemical Synthesis

The synthesis of obicetrapib, chemically named ((2R,4S)-4-{[3,5-bis(trifluoromethyl)benzyl][5-(3-carboxypropoxy)pyrimidin-2-yl]amino}-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid ethyl ester), is a multi-step process that involves the synthesis of key intermediates followed by their coupling. The core structure consists of a tetrahydroquinoline moiety, a pyrimidine ring, and a substituted benzyl group.

While specific, detailed, non-proprietary synthesis protocols are not publicly available, information gleaned from patent literature outlines a probable synthetic route. The synthesis can be conceptually broken down into the formation of two key intermediates:

-

Ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate: This chiral tetrahydroquinoline derivative forms the backbone of the molecule.[5][6]

-

A substituted pyrimidine intermediate: This fragment contains the pyrimidine ring with a side chain that is later modified to the carboxypropoxy group.

A plausible, though generalized, synthetic workflow is outlined below.

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action

Obicetrapib functions by inhibiting CETP, a plasma protein that mediates the transfer of cholesteryl esters from HDL to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) in exchange for triglycerides.[3][4] By blocking this transfer, obicetrapib leads to an increase in HDL-C levels and a decrease in LDL-C levels.[3][7] This modulation of lipoprotein profiles is the primary mechanism through which obicetrapib is expected to exert its therapeutic effects on cardiovascular disease.

Signaling Pathway of CETP Inhibition

Caption: Mechanism of action of this compound via CETP inhibition.

Quantitative Data from Clinical Trials

Multiple clinical trials have evaluated the efficacy and safety of obicetrapib. The following tables summarize key quantitative data from the ROSE, TULIP, and BROOKLYN studies.

Table 1: Efficacy Data from the ROSE Study (Adjunct to High-Intensity Statin Therapy)[8]

| Parameter | Placebo (n=40) | Obicetrapib 5 mg (n=40) | Obicetrapib 10 mg (n=40) |

| Median LDL-C Reduction from Baseline (%) | -7 | -42 | -51 |

Table 2: Efficacy Data from the TULIP Study (Monotherapy)[3]

| Parameter | Obicetrapib 5 mg | Obicetrapib 10 mg |

| Median LDL-C Reduction from Baseline (%) | -45 | -45 |

| Median ApoB Reduction from Baseline (%) | - | -34 |

| Median Lp(a) Reduction from Baseline (%) | - | -33 |

| Median HDL-C Increase from Baseline (%) | - | +179 |

Table 3: Efficacy Data from the BROOKLYN Study (HeFH patients on maximally tolerated lipid-lowering therapy)[2][9]

| Parameter | Placebo | Obicetrapib 10 mg |

| LS Mean LDL-C Reduction at Day 84 (%) | - | -36.3 (p < 0.0001) |

| LS Mean LDL-C Reduction at Day 365 (%) | - | -41.5 (p < 0.0001) |

Experimental Protocols

CETP Inhibition Assay (Fluorometric)

This in vitro assay is used to determine the inhibitory activity of compounds like obicetrapib on CETP.

Materials:

-

CETP Activity Assay Kit (containing a donor molecule with a self-quenched fluorescent phospholipid and an acceptor molecule)

-

Recombinant human CETP or human plasma

-

Test compound (obicetrapib) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

-

Incubator (37°C)

Protocol:

-

Compound Preparation: Prepare serial dilutions of obicetrapib in DMSO.

-

Reaction Setup: In a 96-well plate, add the CETP source (recombinant protein or plasma), the acceptor molecule, and the diluted test compound or vehicle (DMSO) control.

-

Initiation: Add the donor molecule to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-3 hours), protected from light.

-

Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm) in a kinetic or endpoint mode.

-

Data Analysis: Calculate the percent inhibition of CETP activity for each concentration of obicetrapib relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by fitting the data to a dose-response curve.

Pharmacokinetic Analysis in Clinical Trials

This protocol outlines the general procedure for determining the pharmacokinetic profile of obicetrapib in human subjects.

Protocol:

-

Dosing: Administer a single oral dose of obicetrapib (e.g., 5 mg, 10 mg, or 25 mg) to subjects after an overnight fast.[7]

-

Blood Sampling: Collect serial blood samples at predefined time points post-dosing (e.g., pre-dose, and at various intervals up to several days post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma, which is then stored frozen until analysis.

-

Bioanalysis: Determine the concentration of obicetrapib in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Terminal half-life (t1/2)

-

Experimental Workflow for a Phase 2 Clinical Trial (e.g., ROSE Study)

Caption: A simplified workflow for a Phase 2 clinical trial of this compound.

Conclusion

This compound (obicetrapib) represents a promising next-generation CETP inhibitor with a robust data package supporting its efficacy in modulating lipid profiles. Its discovery and development have been guided by a clear understanding of the role of CETP in lipid metabolism. The synthesis, while complex, is achievable through established organic chemistry principles. The extensive clinical trial program has provided significant quantitative data on its potent LDL-C lowering effects and its generally favorable safety profile. As research continues, obicetrapib may offer a valuable new therapeutic option for patients with dyslipidemia who are at high risk for cardiovascular disease.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Menarini Announces Positive Topline Data from Pivotal Phase 3 BROOKLYN Clinical Trial Evaluating Efficacy, Safety and Tolerability of Obicetrapib in Patients with Heterozygous Familial Hypercholesterolemia [prnewswire.com]

- 3. Obicetrapib: Reversing the Tide of CETP Inhibitor Disappointments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2R,4S)-4-Amino-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-q… [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. A Randomized, Parallel, Open‐Label, Single‐Dose and Multiple‐Dose Clinical Trial to Investigate the Pharmacokinetic, Pharmacodynamic, and Safety Profiles of Obicetrapib in Healthy Participants in China - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Metabolic Disease Research: A Technical Guide to the GPR119 Agonist BMS-986034

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical overview of the G protein-coupled receptor 119 (GPR119) agonist, BMS-986034, for metabolic disease research. As of late 2025, specific preclinical and clinical data for this compound are not extensively available in the public domain. Therefore, this guide synthesizes information on the known mechanism of GPR119 agonists and provides representative data and experimental protocols to serve as a foundational resource for researchers in this field.

Introduction to this compound and GPR119 Agonism

This compound is a G protein-coupled receptor 119 (GPR119) agonist.[1][2] GPR119 is a promising therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity. This receptor is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation has a dual effect: stimulating glucose-dependent insulin secretion from the pancreas and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut. This dual mechanism offers a multifaceted approach to improving glucose homeostasis and potentially reducing body weight.

Mechanism of Action: The GPR119 Signaling Pathway

GPR119 is a Gs-alpha subunit-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP levels trigger the secretion of GLP-1 and GIP. These incretin hormones, in turn, act on the pancreas to further potentiate insulin release and also exert other beneficial metabolic effects, including slowing gastric emptying and promoting satiety.

References

Methodological & Application

Application Notes and Protocols for the LPA₁ Receptor Antagonist BMS-986020 in In Vitro Cell-Based Assays

A Note on the Target Compound: Initial database searches for "BMS-986034" suggest it is a GPR119 agonist, for which detailed in vitro assay protocols are not extensively published. However, a closely related compound from Bristol Myers Squibb, BMS-986020 , is a well-characterized antagonist of the Lysophosphatidic Acid Receptor 1 (LPA₁) and has been the subject of numerous in vitro studies. Given the context of the requested assays, these application notes will focus on BMS-986020 as a representative LPA₁ antagonist.

These notes are intended for researchers, scientists, and drug development professionals involved in the characterization of LPA₁ receptor antagonists.

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through at least six G protein-coupled receptors (LPA₁₋₆).[1] The LPA₁ receptor is implicated in a variety of physiological and pathological processes, including fibrosis.[2] BMS-986020 is a potent and selective antagonist of the LPA₁ receptor.[3] This document provides an overview of the LPA₁ signaling pathway and detailed protocols for key in vitro cell-based assays to characterize the activity of LPA₁ antagonists like BMS-986020.

LPA₁ Receptor Signaling Pathway

Activation of the LPA₁ receptor by its ligand, LPA, initiates a cascade of intracellular signaling events through coupling to multiple Gα protein subtypes, including Gαi/o, Gαq/11, and Gα12/13.[1] These signaling pathways lead to various cellular responses, such as calcium mobilization, cell proliferation, migration, and cytoskeletal changes.[1][4] Antagonists like BMS-986020 block these downstream effects by preventing LPA from binding to the receptor.

Data Presentation

The following table summarizes the in vitro inhibitory activities of BMS-986020 and the related compound BMS-986278.

| Compound | Target/Assay | Cell Line | IC₅₀/Kᵢ/Kₑ | Reference |

| BMS-986020 | LPA₁ | CHO cells expressing human LPA₁ | Kₑ = 0.0067 µM | [3] |

| LPA₁ (Calcium Mobilization) | CHO cells expressing human LPA₁ | pKₑ ≈ 8 | [5] | |

| LPA₃ | CHO cells expressing human LPA₃ | IC₅₀ > 1 µM | [3] | |

| BSEP (Bile Salt Export Pump) | - | IC₅₀ = 1.8 µM | [6][7] | |

| MRP3 | - | IC₅₀ = 22 µM | [7] | |

| MRP4 | - | IC₅₀ = 6.2 µM | [7] | |

| MDR3 | - | IC₅₀ = 7.5 µM | [7] | |

| BMS-986278 | LPA₁ | - | Kₑ = 6.9 nM | [8] |

| BSEP | - | IC₅₀ > 100 µM | [9] | |

| MDR3 | - | IC₅₀ > 100 µM | [9] |

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit LPA-induced increases in intracellular calcium, a hallmark of Gαq-mediated LPA₁ signaling.

Materials:

-

LPA₁-expressing cells (e.g., CHO-LPA₁)

-

Black, clear-bottom 96-well plates

-

Culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[5]

-

Probenecid and Pluronic acid[5]

-

LPA (agonist)

-

BMS-986020 (test antagonist)

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed LPA₁-expressing cells into black, clear-bottom 96-well plates at a density that will form a confluent monolayer on the day of the assay. Incubate for 24 hours.[5]

-

Dye Loading: Prepare a loading solution containing the calcium-sensitive dye (e.g., 3 µM Fluo-4 AM), 2.5 mM probenecid, and 0.01% pluronic acid in culture medium.[5]

-

Remove the culture medium from the cells and add the loading solution.

-

Incubate the plate for 30-60 minutes at 37°C.[5]

-

Antagonist Preparation: Prepare serial dilutions of BMS-986020 in assay buffer.

-

Assay: a. After incubation, wash the cells with assay buffer. b. Add the BMS-986020 dilutions or vehicle control to the wells and incubate for 30 minutes at 37°C.[10] c. Place the plate in the fluorescence reader. d. Inject a solution of LPA (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells. e. Measure the fluorescence intensity over time to detect the intracellular calcium transient.

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the control wells (LPA stimulation without antagonist).

-

Plot the normalized response against the concentration of BMS-986020 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular matter in response to receptor activation, providing an integrated readout of cellular signaling.

Materials:

-

LPA₁-expressing cells (e.g., CHO-LPA₁)

-

Biosensor-coated microplates (e.g., 384-well)

-

Culture medium

-

Assay buffer

-

LPA (agonist)

-

BMS-986020 (test antagonist)

-

Optical biosensor instrument (e.g., Corning Epic)

Procedure:

-

Cell Plating: Seed LPA₁-expressing cells into biosensor-coated microplates and grow to confluence.

-

Cell Starvation: Prior to the assay, replace the culture medium with a low-serum or serum-free medium and incubate for several hours to reduce basal signaling.

-

Baseline Measurement: Place the plate in the optical biosensor instrument and record a stable baseline reading.

-

Antagonist Addition: Add serial dilutions of BMS-986020 or vehicle control to the wells and incubate for a defined period (e.g., 30-60 minutes), continuing to record the DMR signal.

-

Agonist Stimulation: Add a fixed concentration of LPA to the wells and monitor the DMR response in real-time for 1-2 hours.[11]

Data Analysis:

-

Analyze the kinetic DMR response curves.

-

The antagonist effect can be quantified by measuring the inhibition of the LPA-induced DMR signal.

-

Plot the inhibition of the LPA response against the BMS-986020 concentration to determine the IC₅₀ value.

-

This assay can also identify inverse agonism if the compound alone produces a negative DMR signal.[5]

RhoA Activation Assay

This assay measures the level of active, GTP-bound RhoA, a key downstream effector of Gα12/13 signaling.

Materials:

-

LPA₁-expressing cells

-

Culture medium

-

LPA (agonist)

-

BMS-986020 (test antagonist)

-

RhoA Activation Assay Kit (containing Rhotekin-RBD beads, lysis buffer, and anti-RhoA antibody)[12]

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Treatment: a. Culture cells to 80-90% confluence and serum-starve overnight. b. Pre-incubate cells with various concentrations of BMS-986020 or vehicle for 30-60 minutes. c. Stimulate cells with LPA for a short period (e.g., 2-5 minutes).

-

Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells with ice-cold lysis buffer provided in the kit.[13] c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Pull-Down of Active RhoA: a. Normalize the protein concentration of the lysates. b. Add Rhotekin-RBD agarose beads to the lysates.[13] c. Incubate at 4°C with gentle agitation for 1 hour.[13]

-

Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant.[14] b. Wash the beads multiple times with wash buffer.[14] c. Resuspend the bead pellet in SDS-PAGE sample buffer and boil to elute the bound proteins.[14]

-

Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with an anti-RhoA antibody. d. Detect the signal using an appropriate secondary antibody and chemiluminescence.

Data Analysis:

-

Quantify the band intensity for active RhoA using densitometry.

-

Normalize the active RhoA signal to the total RhoA in the input lysates.

-

Plot the normalized active RhoA levels against the BMS-986020 concentration to determine the inhibitory effect.

ROCK Activity Assay

This assay measures the activity of Rho-associated kinase (ROCK), a downstream effector of RhoA.

Materials:

-

LPA₁-expressing cells

-

LPA and BMS-986020

-

ROCK Activity Assay Kit (e.g., from Cell Biolabs or MilliporeSigma) containing:

-

Microplate reader

Procedure:

-

Sample Preparation: a. Treat and lyse cells as described in the RhoA Activation Assay protocol. b. Normalize the protein concentration of the cell lysates.

-

Kinase Reaction: a. Add the cell lysates to the wells of the MYPT1-coated plate.[15] b. Initiate the kinase reaction by adding ATP-containing kinase buffer.[15] c. Incubate at 30°C for 30-60 minutes.[15]

-

Detection: a. Wash the wells with wash buffer. b. Add the anti-phospho-MYPT1 antibody and incubate for 1 hour. c. Wash the wells and add the HRP-conjugated secondary antibody, then incubate for 1 hour. d. Wash the wells and add the TMB substrate. e. Stop the reaction with the stop solution and measure the absorbance at 450 nm.

Data Analysis:

-

Subtract the background absorbance.

-

Calculate the percentage of inhibition of LPA-induced ROCK activity for each concentration of BMS-986020.

-

Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ value.

References

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]

- 10. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applying label-free dynamic mass redistribution technology to frame signaling of G protein–coupled receptors noninvasively in living cells | Springer Nature Experiments [experiments.springernature.com]

- 12. RhoA Activation Assay [bio-protocol.org]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. abcam.com [abcam.com]

- 15. cellbiolabs.com [cellbiolabs.com]

Application Notes and Protocols for BMS-986034 in cAMP Accumulation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986034 is an agonist of the G-protein coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is a promising therapeutic target for type 2 diabetes. Upon activation by an agonist like this compound, GPR119 couples to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The accumulation of intracellular cAMP triggers a cascade of downstream events, including glucose-dependent insulin secretion from pancreatic β-cells.

This document provides detailed protocols and application notes for utilizing this compound in a cyclic AMP (cAMP) accumulation assay. This assay is a fundamental method to quantify the agonistic activity of this compound on GPR119-expressing cells.

Principle of the Assay

The cAMP accumulation assay is a competitive immunoassay that measures the intracellular concentration of cAMP. In this assay, cells expressing the GPR119 receptor are incubated with this compound. As an agonist, this compound will bind to and activate GPR119, leading to a Gs-protein-mediated activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. The amount of cAMP produced is proportional to the concentration and potency of the agonist. To prevent the degradation of cAMP by phosphodiesterases, a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) is typically included. The accumulated cAMP is then quantified using a variety of methods, most commonly competitive immunoassays utilizing either antibodies or other cAMP-binding proteins.

Signaling Pathway of GPR119 Activation

The following diagram illustrates the signaling cascade initiated by the activation of GPR119 by an agonist.

Caption: GPR119 signaling pathway initiated by an agonist.

Experimental Protocols

This section provides a detailed methodology for a cell-based cAMP accumulation assay to determine the potency and efficacy of this compound.

Materials and Reagents

-

Cells: A cell line stably expressing human GPR119 (e.g., HEK293, CHO).

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM, Ham's F-12) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and selection agents if required.

-

This compound: Prepare a stock solution in a suitable solvent like DMSO.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) or another suitable PDE inhibitor.

-

cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF, ELISA, LANCE).

-

Cell Culture Plates: 96-well or 384-well white, solid-bottom plates suitable for luminescence or fluorescence detection.

-

Reagent Grade Water

-

DMSO

Equipment

-

Laminar flow hood for sterile cell culture.

-

CO2 incubator (37°C, 5% CO2).

-

Inverted microscope.

-

Centrifuge.

-

Multichannel pipettes.

-

Plate reader compatible with the chosen cAMP assay kit.

Experimental Workflow

The following diagram outlines the major steps in the cAMP accumulation assay.

Application Notes and Protocols for BMS-986034 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986034 is an orally active agonist of the G-protein coupled receptor 119 (GPR119).[1] GPR119 activation has been shown to stimulate the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), and insulin, making it a potential therapeutic target for type 2 diabetes and other metabolic disorders. These application notes provide a comprehensive overview of recommended protocols for the preclinical evaluation of this compound in animal models, based on available information for other GPR119 agonists and general principles of in vivo pharmacology.

Disclaimer: Specific dosage information for this compound in animal studies is not publicly available. The dosage recommendations provided herein are extrapolated from studies on other GPR119 agonists and should be considered as a starting point for dose-ranging studies. Researchers must conduct their own dose-finding experiments to determine the optimal dose for their specific animal model and experimental conditions.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like this compound initiates a signaling cascade that leads to the secretion of insulin and incretin hormones. The receptor is primarily coupled to the Gαs protein. Upon agonist binding, Gαs activates adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This increase in cAMP triggers downstream signaling events that result in the exocytosis of insulin from pancreatic β-cells and GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine L-cells and K-cells in the intestine, respectively.

Caption: GPR119 signaling pathway initiated by this compound.

Quantitative Data Presentation

Due to the lack of specific public data for this compound, the following table summarizes dosage information for other GPR119 agonists in mice, which can be used as a reference for designing initial studies with this compound.

| Animal Model | Compound | Dose Range (Oral) | Frequency | Observed Effects |

| Mice | ps297 / ps318 | 10-90 mg/kg/day | Daily | Improved glucose homeostasis, reduced hepatic steatosis |

| Mice | MBX-2982 | 10 mg/kg | Single dose | Increased plasma GLP-1 levels |

Experimental Protocols

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in the selected animal model (e.g., mice, rats).

Materials:

-

This compound

-

Vehicle for administration (e.g., 0.5% methylcellulose in water)

-

Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

-

Dosing gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes, syringes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Protocol:

-

Fast animals overnight prior to dosing.

-

Prepare a formulation of this compound in a suitable vehicle at the desired concentration.

-

Administer a single oral dose of this compound to each animal. A suggested starting dose range, based on other GPR119 agonists, is 10-30 mg/kg.

-

Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process blood samples to separate plasma by centrifugation.

-

Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

Caption: Experimental workflow for a pharmacokinetic study.

Pharmacodynamic (PD) Study: Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose tolerance in a relevant animal model.

Materials:

-

This compound

-

Vehicle

-

Rodents

-

Glucose solution (e.g., 2 g/kg)

-

Glucometer and test strips

-

Blood collection supplies

Protocol:

-

Fast animals for 6 hours prior to the study.

-

Administer this compound or vehicle orally. A suggested dose range is 10-100 mg/kg.

-

After a set pretreatment period (e.g., 30-60 minutes), collect a baseline blood sample (t=0) for glucose measurement.

-

Administer an oral glucose bolus.

-

Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose levels at each time point.

-

Plot blood glucose concentration over time and calculate the area under the curve (AUC) for glucose.

Caption: Workflow for an oral glucose tolerance test (OGTT).

Efficacy Study in a Disease Model (e.g., Diet-Induced Obese Mice)

Objective: To assess the long-term efficacy of this compound on metabolic parameters in a diet-induced obesity (DIO) mouse model.

Materials:

-

This compound

-

Vehicle

-

DIO mice (e.g., C57BL/6 mice on a high-fat diet for 8-12 weeks)

-

Standard laboratory chow and high-fat diet

-

Metabolic cages (optional, for food and water intake monitoring)

-

Equipment for measuring body weight, blood glucose, and other relevant biomarkers (e.g., insulin, lipids).

Protocol:

-

Induce obesity in mice by feeding a high-fat diet.

-

Randomize mice into treatment groups (vehicle and different doses of this compound).

-

Administer this compound or vehicle orally on a daily basis for a specified period (e.g., 4-8 weeks). A suggested dose range is 10-100 mg/kg/day.

-

Monitor body weight, food intake, and water intake regularly.

-

Measure fasting blood glucose and plasma insulin at baseline and at the end of the study.

-

At the end of the treatment period, perform an OGTT or other relevant functional tests.

-

Collect terminal blood and tissue samples for biomarker analysis (e.g., plasma lipids, liver triglycerides).

Caption: Logical relationship in a chronic efficacy study.

References

Administration of BMS-986034 in Murine Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986034 is a potent and orally active agonist of the G-protein coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1). These dual mechanisms make GPR119 an attractive therapeutic target for type 2 diabetes and other metabolic disorders. This document provides detailed application notes and protocols for the administration of this compound in mouse models, based on established methodologies for oral drug delivery in rodents.

While specific preclinical studies detailing the oral administration of this compound in mice, including precise dosages, vehicles, and pharmacokinetic data, are not publicly available at this time, this guide offers a comprehensive framework based on general practices for similar compounds and administration routes.

Signaling Pathway

The activation of GPR119 by an agonist like this compound initiates a signaling cascade that enhances glucose homeostasis. The diagram below illustrates the mechanism of action.

Quantitative Data Summary

Specific pharmacokinetic data for this compound in mice is not currently available in the public domain. The following table provides a template for the type of data that should be collected and organized when conducting preclinical pharmacokinetic studies of this compound.

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |

| This compound | Oral (gavage) | e.g., 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Oral (gavage) | e.g., 30 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |

| Oral (gavage) | e.g., 100 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |

| Intravenous | e.g., 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The following protocols are generalized for the oral administration of a small molecule compound to mice via gavage. These should be adapted based on the specific physicochemical properties of this compound and the experimental design.

Protocol 1: Preparation of Dosing Solution

Objective: To prepare a homogenous and stable formulation of this compound for oral administration.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, corn oil, or a solution of 10% DMSO, 40% PEG400, and 50% sterile water)

-

Sterile water

-

Magnetic stirrer and stir bar

-

Weighing scale

-

Appropriate glassware (beakers, graduated cylinders)

-

pH meter (if applicable)

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study.

-

Weigh the this compound powder accurately.

-

In a sterile beaker, add the vehicle.

-

While stirring the vehicle with a magnetic stirrer, slowly add the this compound powder to create a suspension or solution.

-

Continue stirring until a homogenous mixture is achieved. Visually inspect for any undissolved particles.

-

If necessary, adjust the pH of the solution to a physiologically acceptable range (typically pH 6.5-7.5).

-

Store the prepared formulation according to its stability profile (e.g., at 4°C, protected from light). Before each use, ensure the formulation is brought to room temperature and is adequately mixed.

Protocol 2: Oral Gavage Administration in Mice

Objective: To accurately and safely administer a defined volume of the this compound formulation directly into the stomach of a mouse.

Materials:

-

Mouse restraint device (optional)

-

Appropriate size gavage needle (typically 20-22 gauge for adult mice, with a ball tip)

-

Syringe (e.g., 1 mL)

-

Prepared this compound dosing solution

-

Animal scale

Procedure:

-

Weigh the mouse to determine the correct volume of the dosing solution to administer based on the target dose in mg/kg.

-

Fill the syringe with the calculated volume of the this compound formulation. Ensure there are no air bubbles in the syringe.

-

Securely restrain the mouse to prevent movement and injury. This can be done manually by scruffing the neck and back skin, or with a restraint device. The head and body should be in a straight line to facilitate the passage of the gavage needle.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.

-

Once the needle is in the stomach (the pre-measured length of the needle should be fully inserted), slowly depress the syringe plunger to deliver the solution.

-

After administration, gently withdraw the needle in the same direction it was inserted.

-

Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a few hours post-administration.

Conclusion

The successful preclinical evaluation of this compound in murine models relies on the meticulous application of standardized administration protocols. While specific dosage and pharmacokinetic data for this compound are not yet publicly detailed, the protocols and framework provided herein offer a robust starting point for researchers. It is imperative to conduct initial dose-ranging and tolerability studies to establish a safe and effective dose for specific mouse strains and disease models. Furthermore, comprehensive pharmacokinetic analysis is crucial to understand the absorption, distribution, metabolism, and excretion profile of this compound, which will be vital for the interpretation of efficacy and toxicology data. As more research on this compound becomes available, these application notes and protocols should be updated to incorporate compound-specific findings.

Application Note: Preparation of BMS-986034 Stock Solution with DMSO

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of BMS-986034 using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a potent agonist of the G Protein-Coupled Receptor 119 (GPR119).[1] As a modulator of this important signaling pathway, this compound is a valuable tool in metabolic disease research and drug development. Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo experiment. Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, making it a common choice for preparing stock solutions of small molecules like this compound.[2][3] This guide outlines the necessary procedures and best practices for preparing a stable and reliable this compound stock solution.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. This information is essential for accurate calculations and proper handling.

| Property | Value | Reference |

| Synonym | (R)-5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(5-(3-hydroxy-2-oxopyrrolidin-1-yl)-6-methylpyridin-2-yl)pyridin-2(1H)-one | |

| Molecular Formula | C₂₄H₂₄Cl₂N₆O₄ | |

| Molecular Weight | 531.39 g/mol | |

| Appearance | White to beige powder | |

| Solubility in DMSO | 5 mg/mL (may require warming) | |

| Purity | ≥98% (HPLC) | |

| CAS Number | 1492631-88-5 |

Materials and Equipment

3.1 Materials:

-

This compound powder (≥98% purity)

-

Sterile, nuclease-free microcentrifuge tubes or cryovials

-

Sterile pipette tips

3.2 Equipment:

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Calibrated micropipettes

-

Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution of this compound. The stated solubility in DMSO is 5 mg/mL, which is approximately 9.4 mM. Therefore, gentle warming may be necessary to achieve full dissolution at 10 mM.

4.1 Calculation:

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

The table below provides an example calculation for preparing 1 mL of a 10 mM stock solution.

| Parameter | Value |

| Desired Concentration | 10 mM |

| Desired Volume | 1 mL |

| Molecular Weight | 531.39 g/mol |

| Calculated Mass | 5.31 mg |

4.2 Step-by-Step Procedure:

-

Preparation: Work in a clean, dry environment. Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[5]

-

Weighing: Accurately weigh 5.31 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, proceed with the following steps.

-

Warming (If Necessary): Gently warm the solution in a 37°C water bath for 5-10 minutes. Vortex intermittently until the solution is clear.

-

Sonication (Optional): If solids persist, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.[5]

-

Visual Inspection: Once dissolved, visually inspect the solution to ensure it is clear and free of any particulate matter. A clear solution indicates complete dissolution.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.

-

Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Storage and Stability

-

Short-term Storage: Store aliquots at 4°C for use within a few days.

-

Long-term Storage: For long-term storage, keep aliquots at -20°C or -80°C. When stored properly, stock solutions in DMSO are typically stable for several months.

-

Protection: Protect from light and moisture.[6] DMSO is hygroscopic and can absorb water from the air, which may cause the compound to precipitate over time.[4][5]

Safety Precautions

-

Handle this compound powder in a well-ventilated area or a chemical fume hood.

-

Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

-

DMSO can facilitate the absorption of chemicals through the skin.[2] Avoid direct contact with the skin and eyes. If contact occurs, wash the affected area immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Compound won't dissolve | - Insufficient mixing/warming.- DMSO has absorbed moisture.- Concentration exceeds solubility limit. | - Continue vortexing and gently warm the solution to 37°C.- Use fresh, anhydrous DMSO.[5]- Prepare a more dilute stock solution (e.g., 5 mM). |

| Precipitate forms after storage | - Stored at too high a temperature.- Freeze-thaw cycles.- Moisture absorption by DMSO. | - Re-dissolve by gently warming and vortexing before use.- Ensure aliquots are single-use to avoid freeze-thaw cycles.- Ensure tubes are tightly sealed and use anhydrous DMSO. |

Visualized Protocols and Pathways

The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway activated by this compound.

References

Application Notes and Protocols for BMS-986034 in Preclinical Diabetes Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986034 is a potent and selective agonist of the G-protein coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3] Its activation has been shown to stimulate glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), respectively.[1][2][3][4][5] This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes mellitus.[1][2][6][7] These application notes provide a comprehensive guide for the preclinical evaluation of this compound in various diabetes models, including detailed experimental protocols and expected outcomes.

Mechanism of Action

Activation of GPR119 by an agonist like this compound leads to the stimulation of adenylyl cyclase through the Gαs subunit, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[1][2][3]

-

In pancreatic β-cells: Elevated cAMP levels potentiate glucose-stimulated insulin secretion (GSIS). This glucose dependency is a key advantage, as it minimizes the risk of hypoglycemia.[2][4]

-